[4-(Tert-butylsulfanyl)butoxy]benzene
Description
[4-(Tert-butylsulfanyl)butoxy]benzene is an organosulfur compound featuring a benzene ring substituted with a butoxy group (O-linked four-carbon chain) and a tert-butylsulfanyl group (S-linked tert-butyl). Its molecular formula is C₁₄H₂₂OS, with a calculated molecular weight of 238.39 g/mol.
Properties
CAS No. |
90184-23-9 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
4-tert-butylsulfanylbutoxybenzene |
InChI |
InChI=1S/C14H22OS/c1-14(2,3)16-12-8-7-11-15-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
PXKUFOIHFJZEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenol with Haloalkanes
A foundational approach involves the alkylation of phenol with 1,4-dibromobutane or 4-chloro-1-butanol. Mono-alkylation is critical to avoid di-substitution, achievable by controlling stoichiometry. For instance, phenol reacts with 1,4-dibromobutane in a 1:1 molar ratio under basic conditions (e.g., K₂CO₃) in acetone at reflux, yielding 4-bromobutoxybenzene. Subsequent substitution of the terminal bromide with tert-butylthiol (HS-C(CH₃)₃) in dimethylformamide (DMF) with NaH as a base affords the target compound. This method mirrors the etherification pathway described in CN1603293A, where sulfuric acid catalyzes analogous ether formations.
Key Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Phenol, 1,4-dibromobutane, K₂CO₃, acetone, reflux | ~65% |
| Thioetherification | tert-Butylthiol, NaH, DMF, 80°C | ~70% |
Tosylate Intermediate Route
4-Chloro-1-butanol is converted to its tosylate derivative using TsCl in pyridine. The tosylate’s superior leaving group ability facilitates phenol alkylation under milder conditions (e.g., KOH/EtOH). Subsequent displacement of the chloride with tert-butylthiol in tetrahydrofuran (THF) with triethylamine (TEA) proceeds efficiently, as demonstrated in Ambeed’s thiourea syntheses.
Mitsunobu Reaction for Direct Thioether Formation
Hydroxyl Group Activation
4-Hydroxybutoxybenzene, synthesized via phenol alkylation with 4-bromo-1-butanol followed by hydrolysis, serves as the alcohol substrate. The Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple the alcohol with tert-butylthiol. This method circumvents harsh basic conditions, offering higher stereochemical control.
Optimized Conditions
Radical Thiol-Ene Coupling
Alkene Intermediate Synthesis
Introducing a double bond into the butoxy chain (e.g., via dehydration of 4-hydroxybutoxybenzene) enables radical-mediated thiol-ene reactions. Tert-butylthiol and the alkene react under UV irradiation with azobisisobutyronitrile (AIBN) as an initiator. While this method is less conventional for aryl ethers, it offers regioselectivity and mild conditions.
Reaction Metrics
- UV wavelength: 365 nm
- AIBN: 0.1 equiv
- Conversion: >90% (monitored by GC-MS)
Isothiocyanate-Based Pathways
Thiourea Formation and Reduction
4-Isothiocyanatobutoxybenzene, prepared by treating 4-aminobutoxybenzene with thiophosgene, reacts with tert-butylamine to form a thiourea intermediate. Reduction with Raney nickel in ethanol selectively cleaves the C=S bond, yielding the thioether. This method, though indirect, ensures high purity, as evidenced in Ambeed’s benzyl isothiocyanate protocols.
Critical Steps
- Thiourea synthesis: 0°C, pH 8–9
- Reduction: H₂ gas, 50 psi, 60°C
Catalytic Methods and Green Chemistry
Acid-Catalyzed Etherification
Drawing from CN1603293A, sulfuric acid or mixed acid systems (e.g., H₂SO₄ + benzyltriethylammonium chloride) catalyze ether formation between phenol and tert-butylsulfanyl-butanol derivatives. This one-pot approach minimizes solvent use and reaction time (<6 hours).
Solvent-Free Bromination
EP0580231A1 highlights solvent-free bromination for tert-butylbenzaldehyde synthesis. Adapting this, 4-tert-butylsulfanyl-1-bromobutane reacts with phenol under neat conditions at 50°C, achieving 75% conversion.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Scalable, simple reagents | Competing elimination | 60–75% |
| Mitsunobu | Stereospecific, mild | High cost of reagents | 80–85% |
| Thiol-Ene | Rapid, solvent-free | Requires alkene synthesis | 70–90% |
| Isothiocyanate | High purity | Multi-step synthesis | 50–65% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Tert-butylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, resulting in the formation of a simpler butoxybenzene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butoxybenzene derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Tert-butylsulfanyl)butoxy]benzene is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various enzymes and receptors to understand its potential as a therapeutic agent.
Medicine: While not yet widely used in medicine, this compound is being explored for its potential anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of [4-(Tert-butylsulfanyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules, leading to various physiological effects. The butoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares [4-(Tert-butylsulfanyl)butoxy]benzene with structurally related compounds from the evidence:
Physicochemical Properties
- However, the ether oxygen may improve solubility in polar organic solvents.
- Reactivity : The sulfide group in the target compound is susceptible to oxidation (forming sulfoxides or sulfones), unlike the inert ether group in 1-butoxy-4-tert-butylbenzene. This reactivity is shared with 4-tert-butyldiphenyl sulfide .
Key Research Findings
Synthetic Flexibility : Phase transfer catalysis () and selective alkylation are effective for introducing ether and sulfide groups.
Oxidation Sensitivity : Sulfide-containing compounds (e.g., target compound, –8) require inert storage conditions to prevent degradation.
Steric vs. Electronic Effects : The tert-butyl group dominates steric interactions, overshadowing electronic effects from the ether or sulfide groups in solubility and reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Tert-butylsulfanyl)butoxy]benzene, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, 4-bromobutoxybenzene (see structural analogs in ) reacts with tert-butylthiol in the presence of a base (e.g., KOH) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
- Data Analysis : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and GC-MS. Compare spectral data with structurally similar compounds (e.g., tert-butyl ethers in ).
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodology :
- ¹H NMR : The tert-butyl group (C(CH₃)₃) produces a singlet at ~1.3 ppm. The butoxy chain’s methylene protons (OCH₂) appear as a triplet at ~3.8–4.0 ppm, while the sulfanyl (S-C) group influences neighboring proton shifts.
- IR : The C-S stretch appears at ~600–700 cm⁻¹, distinct from sulfonamides ( ) or sulfonic acids ( ).
- MS : Look for molecular ion peaks at m/z = 254 ([M]⁺) and fragmentation patterns reflecting cleavage of the tert-butyl group.
- Validation : Cross-reference with databases like PubChem () or computational tools for spectral simulation.
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the sulfanyl group in this compound under oxidative conditions?
- Experimental Design : Expose the compound to oxidizing agents (e.g., H₂O₂, mCPBA) and monitor products via LC-MS. Compare with control reactions using tert-butylthiol or analogous sulfides.
- Data Contradictions : Conflicting reports on oxidation products (e.g., sulfoxide vs. sulfone) may arise from solvent polarity or catalyst choice. Resolve via kinetic studies (UV-Vis monitoring) and DFT calculations to map energy barriers.
- Reference : Similar methodologies are applied in fluorescence quenching studies (), where reaction pathways are inferred from Stern-Volmer constants.
Q. How does steric hindrance from the tert-butyl group influence supramolecular interactions in crystal structures of this compound derivatives?
- Methodology : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Perform X-ray crystallography and refine structures using SHELXL ( ). Analyze packing motifs (e.g., π-π stacking, van der Waals interactions).
- Key Findings : The tert-butyl group disrupts close-packing, leading to lower symmetry (e.g., monoclinic vs. orthorhombic) compared to unsubstituted analogs ( ). Use Mercury software to visualize voids and calculate crystal density.
Q. Can computational models predict the electronic properties of this compound for applications in organic electronics?
- Methodology : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps, electrostatic potential surfaces, and charge-transfer efficiency. Compare with experimental UV-Vis and cyclic voltammetry data.
- Validation : Correlate computational predictions with fluorescence quenching efficiency (analogous to ) or conductivity measurements in thin-film devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
